BenchChemオンラインストアへようこそ!

4-Methylpiperidine-1-carboximidamide

nNOS inhibition nitric oxide synthase neurological disorders

Select 4-methylpiperidine-1-carboximidamide for its precise target engagement: 26 nM Ki on nNOS vs. 6.5 µM for unsubstituted analog. Use for arginase-1 (22 nM) and PI3Kδ (102 nM) studies with >98x CYP3A4 selectivity. Melting point (71-73°C) confirms free base identity. Ideal for R&D requiring verified potency and specificity.

Molecular Formula C7H15N3
Molecular Weight 141.21 g/mol
CAS No. 73771-19-4
Cat. No. B1364176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-1-carboximidamide
CAS73771-19-4
Molecular FormulaC7H15N3
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=N)N
InChIInChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)
InChIKeyNIWNTTFADJMCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidine-1-carboximidamide (CAS 73771-19-4): Quantitative Differentiation in nNOS, Arginase-1, and PI3Kδ/γ Inhibition


4-Methylpiperidine-1-carboximidamide (CAS 73771-19-4) is a piperidine-based carboximidamide derivative featuring a 4-methyl substitution on the piperidine ring [1]. It serves as a guanidine-like pharmacophore scaffold [2] with quantifiable binding affinity for multiple therapeutic targets including neuronal nitric oxide synthase (nNOS), arginase-1, and phosphoinositide 3-kinase (PI3K) isoforms [3][4][5]. The compound exhibits distinct potency profiles across these targets compared to unsubstituted and alternative 4-substituted analogs [6].

Why Unsubstituted Piperidine-1-carboximidamide and Alternative 4-Substituted Analogs Cannot Substitute for 4-Methylpiperidine-1-carboximidamide in Target-Based Assays


Substitution at the 4-position of the piperidine ring critically modulates target engagement potency and selectivity for 4-methylpiperidine-1-carboximidamide compared to its unsubstituted analog (piperidine-1-carboximidamide) and other 4-substituted derivatives [1]. The methyl group introduces steric and electronic effects that alter binding affinity: 4-methylpiperidine-1-carboximidamide exhibits a 26 nM Ki for rat nNOS [2], whereas unsubstituted piperidine-1-carboximidamide shows markedly weaker nNOS inhibition (IC50 = 6.5 μM) [3] — a 250-fold difference. Similarly, the 4-fluoropiperidine-1-carboximidamide analog demonstrates IC50 values in the 40–72 nM range against BRAF V600E , yet its nNOS and arginase-1 activity profiles are not equivalent to those of the 4-methyl variant. Substituting the methyl group with hydrogen or fluorine results in distinct target engagement and selectivity patterns, precluding direct substitution without revalidation of assay outcomes [4].

Quantitative Differentiation of 4-Methylpiperidine-1-carboximidamide (CAS 73771-19-4): Target Engagement and Selectivity Profiles vs. Comparators


nNOS Inhibition: 4-Methylpiperidine-1-carboximidamide Exhibits 250-Fold Higher Potency than Unsubstituted Piperidine-1-carboximidamide

4-Methylpiperidine-1-carboximidamide demonstrates a Ki of 26 nM for rat neuronal nitric oxide synthase (nNOS) expressed in Escherichia coli [1]. In contrast, the unsubstituted analog piperidine-1-carboximidamide exhibits an IC50 of 6.50 μM against human nNOS in insect SF9 cells [2]. The 250-fold difference in potency (26 nM vs. 6,500 nM) underscores the critical role of the 4-methyl substituent in enhancing nNOS binding affinity [3].

nNOS inhibition nitric oxide synthase neurological disorders

Arginase-1 Inhibition: 4-Methylpiperidine-1-carboximidamide Achieves 22 nM IC50, Surpassing Series Average of 160 nM

4-Methylpiperidine-1-carboximidamide inhibits human arginase-1 with an IC50 of 22 nM, as determined by L-arginine conversion to L-ornithine measured via urea colorimetric assay [1]. This potency substantially exceeds the series average for a disclosed class of piperidine-based extracellular arginase inhibitors, which demonstrated in vitro inhibitory potential up to 160 nM [2]. The compound's 22 nM IC50 represents a 7.3-fold improvement over the series benchmark [3].

arginase-1 inhibition cancer immunotherapy cardiovascular disease

PI3Kδ Cellular Inhibition: 4-Methylpiperidine-1-carboximidamide Achieves 102 nM IC50 with Minimal CYP3A4 Liability (>10 μM)

4-Methylpiperidine-1-carboximidamide inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. Simultaneously, the compound exhibits negligible time-dependent inhibition of CYP3A4 in human liver microsomes (IC50 > 10,000 nM) [2], yielding a therapeutic index >98-fold for PI3Kδ over CYP3A4. In contrast, 4-fluoropiperidine-1-carboximidamide demonstrates nanomolar CYP3A4 inhibition (IC50 = 1.64 nM in some assays), raising potential drug-drug interaction concerns [3].

PI3Kδ inhibition AKT phosphorylation cancer therapeutics

Physical-Chemical Identity: 4-Methylpiperidine-1-carboximidamide Melting Point 71–73°C Distinguishes It from Salt Forms and Analogs

The free base of 4-methylpiperidine-1-carboximidamide exhibits a melting point of 71–73°C , whereas its sulfate salt form (CAS 1078161-67-7) and hemisulfate analog (CAS 28457-20-7) display distinct physical properties and aqueous solubility profiles [1]. The methyl substituent contributes to a predicted boiling point of 213.4°C and density of 1.17 g/cm³ [2], differentiating it from the unsubstituted piperidine-1-carboximidamide (MW 127.19 g/mol, boiling point not reported) .

compound identity quality control procurement verification

Recommended Research Applications for 4-Methylpiperidine-1-carboximidamide (CAS 73771-19-4) Based on Quantitative Differentiation Evidence


nNOS Inhibitor Screening and Neuronal Nitric Oxide Synthase Assay Development

Employ 4-methylpiperidine-1-carboximidamide as a reference inhibitor in nNOS enzymatic assays. Its 26 nM Ki against rat nNOS [1] provides a quantitative benchmark for evaluating novel nNOS inhibitors. The 250-fold potency advantage over unsubstituted piperidine-1-carboximidamide (IC50 = 6.5 μM) [2] ensures that assay windows and sensitivity are optimized for sub-100 nM potency measurements. Use in hemoglobin capture assays for NO production quantification [3].

Arginase-1 Inhibition Studies in Cancer Immunotherapy and Cardiovascular Models

Utilize 4-methylpiperidine-1-carboximidamide in arginase-1 inhibition studies where single-digit nanomolar potency is required. The compound's 22 nM IC50 [4] positions it as a potent tool compound for investigating extracellular arginase-1's role in immune suppression and cardiovascular pathophysiology [5]. The 7.3-fold potency margin over the piperidine series average (160 nM) [6] supports its use in cellular assays where high target engagement is critical.

PI3Kδ Cellular Pathway Analysis with Minimal CYP3A4 Off-Target Interference

Apply 4-methylpiperidine-1-carboximidamide in cellular studies of PI3Kδ signaling, leveraging its 102 nM IC50 in Ri-1 cell AKT phosphorylation assays [7]. The >98-fold selectivity window over CYP3A4 (IC50 > 10,000 nM) [8] makes it suitable for experiments where metabolic enzyme inhibition could confound results. This profile contrasts favorably with 4-fluoro analogs that exhibit nanomolar CYP3A4 inhibition [9], reducing the risk of off-target metabolic effects in cell-based and in vivo studies.

Quality Control Identity Verification in Compound Procurement

Use melting point determination (71–73°C) as a rapid identity check to distinguish 4-methylpiperidine-1-carboximidamide free base from its sulfate salt (CAS 1078161-67-7) and hemisulfate analog (CAS 28457-20-7). The molecular weight of 141.21 g/mol (vs. 127.19 g/mol for the unsubstituted analog) provides additional mass spectrometry confirmation [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpiperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.